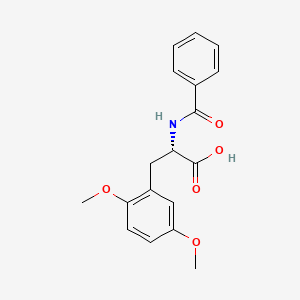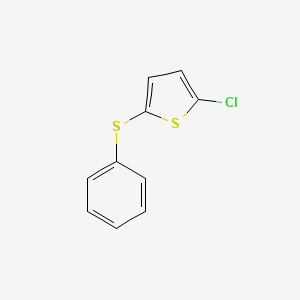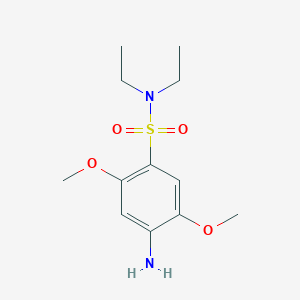
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is characterized by its chemical structure, which includes a phosphonothioate group, making it a potent inhibitor of certain enzymes in pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 3-chlorophenol . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphonothioate group to a phosphate group.
Reduction: Reduction reactions can modify the phenyl rings or the phosphonothioate group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield O-(3-Chlorophenyl) O-ethyl phenylphosphate, while substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of organophosphorus compounds.
Biology: Researchers use it to investigate the effects of enzyme inhibition on biological systems.
Medicine: It serves as a reference compound in the development of new insecticides and pharmaceuticals.
Industry: The compound is utilized in the formulation of insecticidal products for agricultural use.
Wirkmechanismus
The mechanism of action of O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in pests . By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the pest. The molecular target is the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct reactivity and biological activity compared to similar compounds. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in pest control.
Eigenschaften
CAS-Nummer |
57856-19-6 |
|---|---|
Molekularformel |
C14H14ClO2PS |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
(3-chlorophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14ClO2PS/c1-2-16-18(19,14-9-4-3-5-10-14)17-13-8-6-7-12(15)11-13/h3-11H,2H2,1H3 |
InChI-Schlüssel |
MLAHLJCEKZHCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
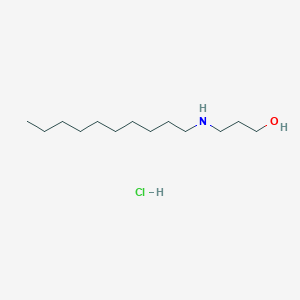
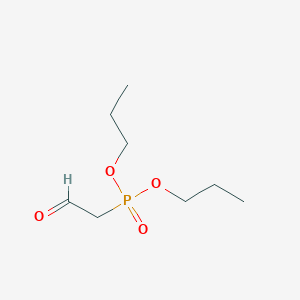
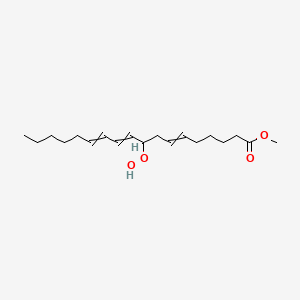
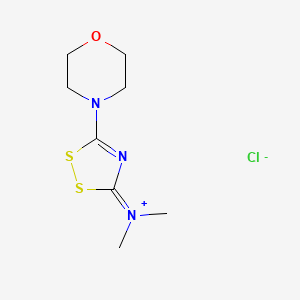
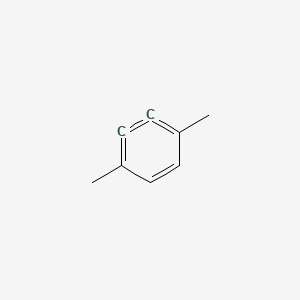

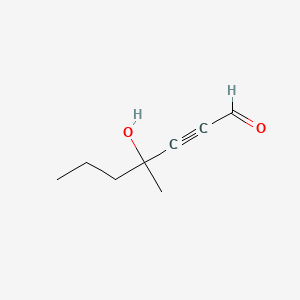
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
